

# Structure Elucidation of Allyl 3-amino-4-methoxybenzoate: A Technical Guide

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## Compound of Interest

Compound Name: *Allyl 3-amino-4-methoxybenzoate*

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## Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **Allyl 3-amino-4-methoxybenzoate**, a compound of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and presents expected spectroscopic characteristics inferred from its precursor, 3-amino-4-methoxybenzoic acid, and its methyl ester analog. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel benzoate derivatives.

## Introduction

**Allyl 3-amino-4-methoxybenzoate** is an organic compound featuring a benzoate core structure with allyl, amino, and methoxy functional groups. Such polysubstituted aromatic compounds are significant in medicinal chemistry and materials science. The structural features of **Allyl 3-amino-4-methoxybenzoate**, particularly the presence of a reactive allyl group and a pharmacophoric aminobenzoate moiety, suggest its potential as a versatile intermediate for the synthesis of more complex molecules, including carbapenem antibiotics. This guide details the proposed synthesis and a comprehensive approach to its structural confirmation using modern analytical techniques.

# Proposed Synthesis of Allyl 3-amino-4-methoxybenzoate

The synthesis of **Allyl 3-amino-4-methoxybenzoate** can be achieved through a two-step process starting from 4-methoxy-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by an acid-catalyzed esterification with allyl alcohol.

## Synthesis of 3-amino-4-methoxybenzoic acid (Precursor)

A common method for the synthesis of 3-amino-4-methoxybenzoic acid is the reduction of 4-methoxy-3-nitrobenzoic acid.<sup>[1]</sup>

Experimental Protocol:

- To a solution of 4-methoxy-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add a reducing agent like palladium on carbon (10% w/w).
- Stir the mixture under a hydrogen atmosphere at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield 3-amino-4-methoxybenzoic acid.

## Fischer Esterification of 3-amino-4-methoxybenzoic acid

The final product, **Allyl 3-amino-4-methoxybenzoate**, can be synthesized via a Fischer esterification reaction.<sup>[2][3][4][5][6]</sup>

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-methoxybenzoic acid (1 equivalent) in an excess of allyl alcohol, which also serves as the solvent.

- Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- Heat the reaction mixture to reflux and maintain this temperature for several hours.
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and remove the excess allyl alcohol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **Allyl 3-amino-4-methoxybenzoate**.

## Structure Elucidation

The definitive identification of **Allyl 3-amino-4-methoxybenzoate** requires a combination of spectroscopic methods. While specific data for the target molecule is not publicly available, the following sections provide the known data for its precursor and a close analog, which are invaluable for predicting the expected spectral features.

## Spectroscopic Data of Precursor and Analog

The following tables summarize the available spectroscopic data for 3-amino-4-methoxybenzoic acid and Methyl 3-amino-4-methoxybenzoate.

Table 1: Spectroscopic Data for 3-amino-4-methoxybenzoic acid<sup>[7][8][9][10]</sup>

Technique	Observed Peaks/Signals
$^1\text{H}$ NMR (DMSO- $d_6$ )	Data not fully available in search results.
$^{13}\text{C}$ NMR	Data not fully available in search results.
IR (KBr, $\text{cm}^{-1}$ )	Characteristic peaks for N-H, O-H, C=O, C-O, and aromatic C-H bonds are expected.
Mass Spec. (m/z)	Molecular Ion $[\text{M}]^+$ at 167.

Table 2: Spectroscopic Data for Methyl 3-amino-4-methoxybenzoate[11][12][13][14]

Technique	Observed Peaks/Signals
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 7.42 (dd, $J=8.2, 1.9$ Hz, 1H), 7.35 (d, $J=1.9$ Hz, 1H), 6.81 (d, $J=8.2$ Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 3.8 (br s, 2H).
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 167.0, 149.3, 140.1, 123.5, 122.2, 112.5, 110.2, 55.8, 51.5.
IR (KBr, $\text{cm}^{-1}$ )	Characteristic peaks for N-H, C=O, C-O, and aromatic C-H bonds are expected.
Mass Spec. (m/z)	Molecular Ion $[\text{M}]^+$ at 181.

## Expected Spectroscopic Data for Allyl 3-amino-4-methoxybenzoate

Based on the data from the precursor and the methyl ester analog, the following spectroscopic characteristics are anticipated for **Allyl 3-amino-4-methoxybenzoate**.

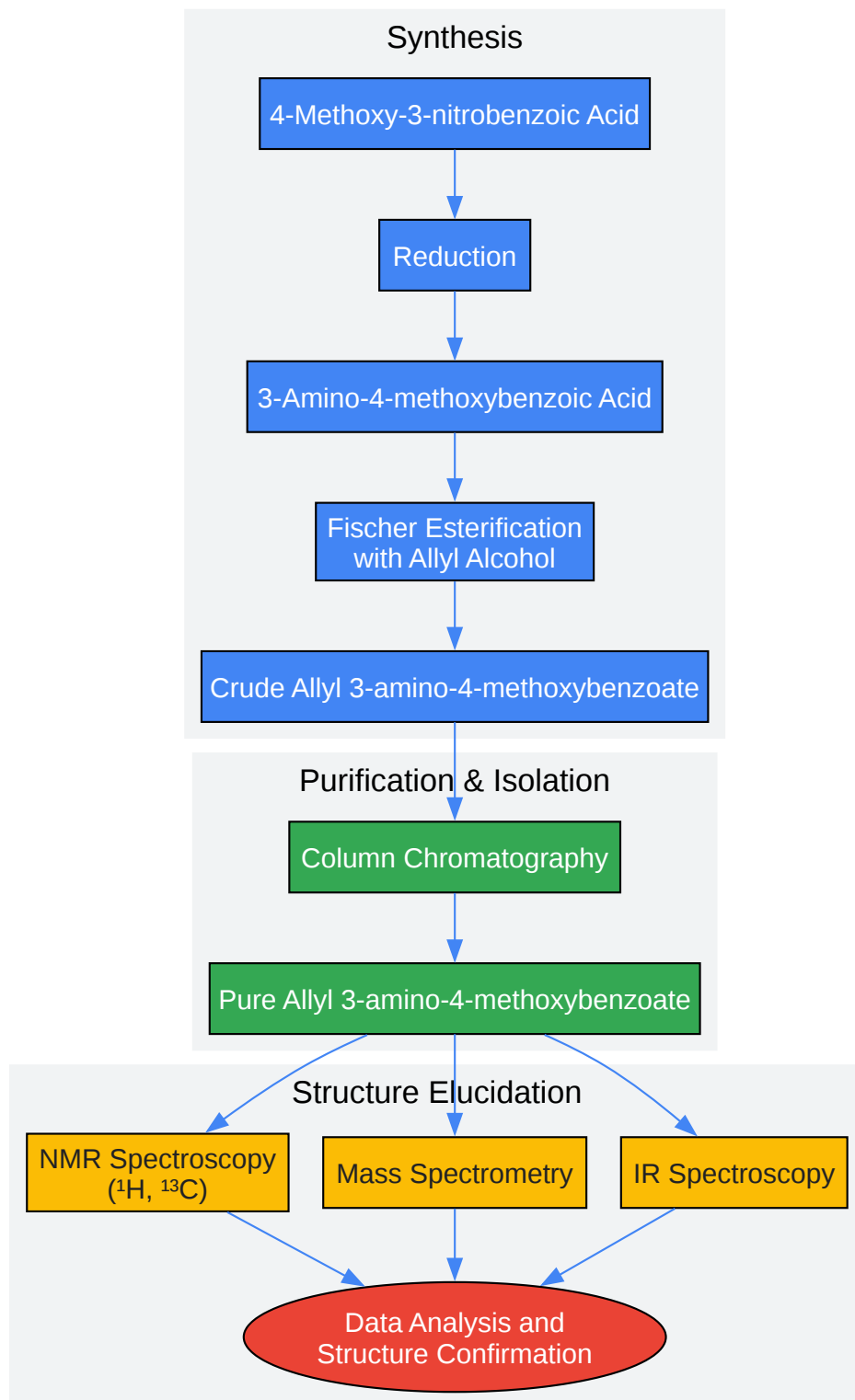
Table 3: Predicted Spectroscopic Data for **Allyl 3-amino-4-methoxybenzoate**

Technique	Expected Chemical Shifts ( $\delta$ ) / Peaks
$^1\text{H}$ NMR	- Aromatic protons in the range of $\delta$ 6.5-7.5 ppm. - Methoxy protons (s, 3H) around $\delta$ 3.9 ppm. - Amino protons (br s, 2H). - Allyl group protons: -O-CH <sub>2</sub> - (dt) around $\delta$ 4.7 ppm, -CH= (m) around $\delta$ 6.0 ppm, and =CH <sub>2</sub> (ddt) around $\delta$ 5.3-5.4 ppm.
$^{13}\text{C}$ NMR	- Carbonyl carbon (C=O) around $\delta$ 166 ppm. - Aromatic carbons in the range of $\delta$ 110-150 ppm. - Methoxy carbon around $\delta$ 56 ppm. - Allyl group carbons: -O-CH <sub>2</sub> - around $\delta$ 65 ppm, -CH= around $\delta$ 132 ppm, and =CH <sub>2</sub> around $\delta$ 118 ppm.
IR (cm <sup>-1</sup> )	- N-H stretching of the primary amine (two bands) around 3350-3450 cm <sup>-1</sup> . - C=O stretching of the ester around 1700-1720 cm <sup>-1</sup> . - C-O stretching around 1250 cm <sup>-1</sup> . - C=C stretching of the allyl group around 1645 cm <sup>-1</sup> .
Mass Spec. (m/z)	- Expected molecular ion [M] <sup>+</sup> peak at 207, corresponding to the molecular formula C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub> . - Fragmentation pattern showing the loss of the allyl group.

## Workflow and Visualization

The synthesis and structure elucidation of a novel compound like **Allyl 3-amino-4-methoxybenzoate** follows a logical workflow.

## Synthesis and Structure Elucidation Workflow

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Caption: Workflow for the synthesis and structural analysis of **Allyl 3-amino-4-methoxybenzoate**.

## Conclusion

This technical guide provides a foundational understanding of the synthesis and structure elucidation of **Allyl 3-amino-4-methoxybenzoate**. While direct experimental data for this compound is scarce, the proposed synthetic route is robust and based on well-established organic chemistry principles. The predicted spectroscopic data, derived from close structural analogs, offers a reliable reference for researchers aiming to synthesize and characterize this and similar molecules. The presented workflow illustrates a standard and effective approach for the preparation and confirmation of novel chemical entities in a research and development setting. Further investigation into the biological activities of this compound is warranted to explore its full potential in drug discovery.

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